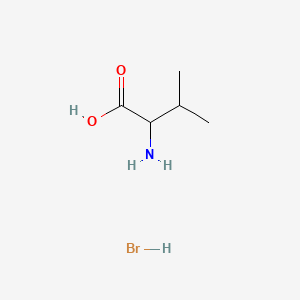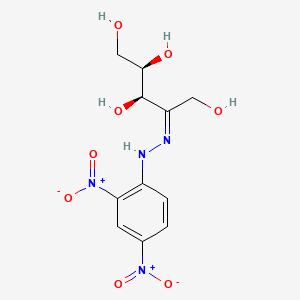
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone: is a chemical compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is specifically derived from the reaction between d-threo-Pentulose and 2,4-dinitrophenylhydrazine. It is commonly used in various chemical analyses and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone typically involves the reaction of d-threo-Pentulose with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to promote the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone back to the original carbonyl compound and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may regenerate the original carbonyl compound.
Wissenschaftliche Forschungsanwendungen
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical analyses, including the detection and quantification of carbonyl compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of other chemical intermediates and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with carbonyl compounds, making it useful in various analytical techniques. The molecular targets and pathways involved include:
Carbonyl Compounds: The hydrazone group reacts with carbonyl compounds to form stable hydrazone derivatives.
Enzymatic Pathways: The compound can inhibit or activate specific enzymes by forming complexes with their active sites.
Vergleich Mit ähnlichen Verbindungen
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: This compound is commonly used for the detection of carbonyl compounds but lacks the specificity of this compound.
Phenylhydrazine: Another hydrazone derivative used in chemical analyses, but with different reactivity and specificity.
Semicarbazide: A compound used for similar purposes but with different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity with d-threo-Pentulose, making it a valuable tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
23176-93-4 |
|---|---|
Molekularformel |
C11H14N4O8 |
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
(2R,3R,4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H14N4O8/c16-4-8(11(19)10(18)5-17)13-12-7-2-1-6(14(20)21)3-9(7)15(22)23/h1-3,10-12,16-19H,4-5H2/b13-8-/t10-,11-/m1/s1 |
InChI-Schlüssel |
ROLPVNVIFWLNOC-ANVWZWGWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H](CO)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



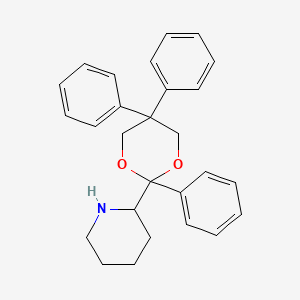


![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
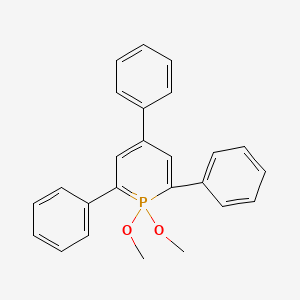
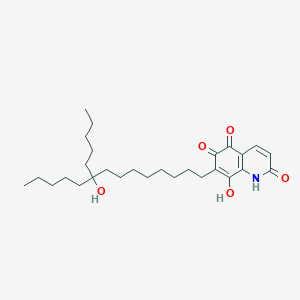
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
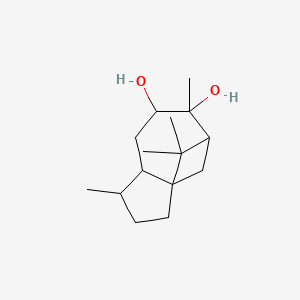
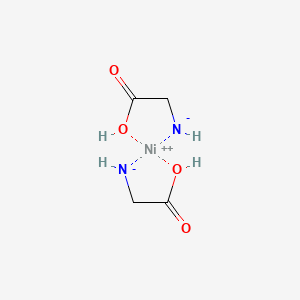
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

